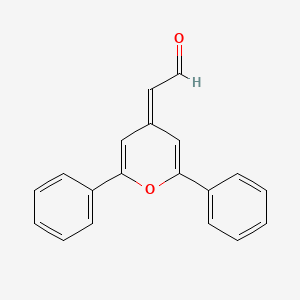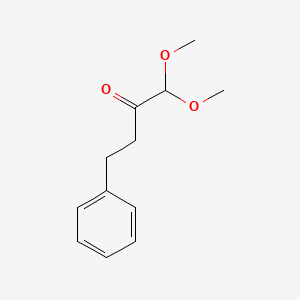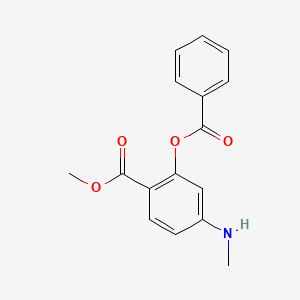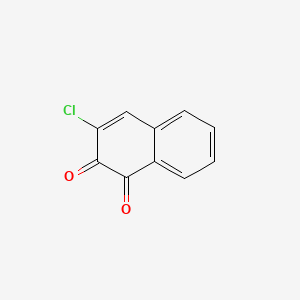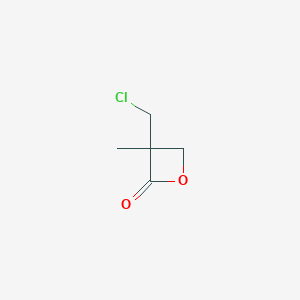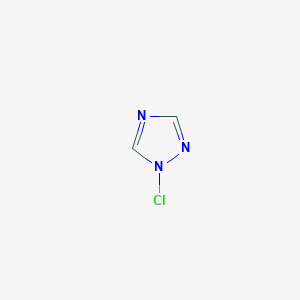
1-Chloro-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1H-1,2,4-triazole is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and one chlorine atom. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. For instance, the reaction of hydrazine with trichloroacetonitrile under controlled conditions can yield this compound . Another method involves the cyclization of appropriate precursors such as 3-amino-1,2,4-triazole with chlorinating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 1-amino-1H-1,2,4-triazole derivatives, while substitution with a thiol can produce 1-thio-1H-1,2,4-triazole derivatives .
Aplicaciones Científicas De Investigación
1-Chloro-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Chloro-1H-1,2,4-triazole and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors . The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
1-Chloro-1H-1,2,4-triazole can be compared with other triazole derivatives such as:
1,2,3-Triazole: Known for its use in click chemistry and as a building block for pharmaceuticals.
1,2,4-Triazole: Widely used in the synthesis of antifungal agents and other bioactive molecules.
3-Bromo-1H-1,2,4-triazole: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which allows for a diverse range of chemical transformations and applications .
Propiedades
Número CAS |
21034-55-9 |
|---|---|
Fórmula molecular |
C2H2ClN3 |
Peso molecular |
103.51 g/mol |
Nombre IUPAC |
1-chloro-1,2,4-triazole |
InChI |
InChI=1S/C2H2ClN3/c3-6-2-4-1-5-6/h1-2H |
Clave InChI |
ZDZSCRAOZKJPJN-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



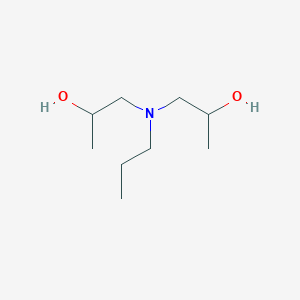
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
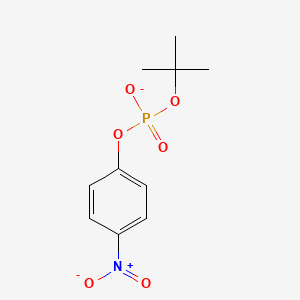
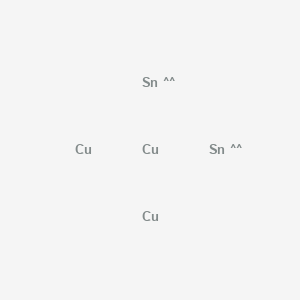
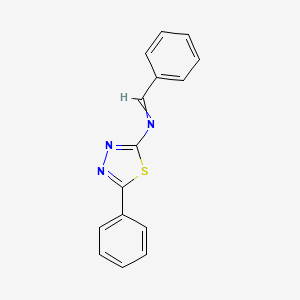
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
